molecular formula C6H8N2O B077116 3-Aminomethylpyridine-N-oxide CAS No. 10694-10-7

3-Aminomethylpyridine-N-oxide

Cat. No.: B077116
CAS No.: 10694-10-7
M. Wt: 124.14 g/mol
InChI Key: OBULFLYPLSCKRW-UHFFFAOYSA-N
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Preparation Methods

3-Aminomethylpyridine-N-oxide can be synthesized from 3-(aminomethyl)pyridine. One typical procedure involves the oxidation of pyridine derivatives or tertiary amines to their corresponding N-oxides. For instance, a solution of 3-(aminomethyl)pyridine in acetonitrile can be treated with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane at room temperature . The reaction conditions and reagents used in this process are crucial for achieving high yields and purity of the desired product.

Chemical Reactions Analysis

3-Aminomethylpyridine-N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different N-oxide derivatives .

Scientific Research Applications

3-Aminomethylpyridine-N-oxide has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesAdditionally, it is used in industrial processes as a catalyst or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-Aminomethylpyridine-N-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Aminomethylpyridine-N-oxide can be compared with other similar compounds such as 3-(aminomethyl)pyridine and 3-Pyridinemethylamine. These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of the N-oxide group in this compound makes it unique and imparts distinct chemical behavior compared to its analogs .

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBULFLYPLSCKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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